Amide Substituent Differentiation in Cruzain Inhibition
The closest publicly profiled analog to the target compound is N-(4-(4-(azepan-1-ylsulfonyl)phenyl)thiazol-2-yl)thiophene-2-carboxamide (CHEMBL566064), which differs only in the amide substituent at the thiazole 2-position (thiophene-2-carboxamide versus 4-methylbenzamide). This analog was tested in a cruzain (Trypanosoma cruzi cysteine protease) inhibition assay using Flexstation microplate spectrofluorimetry and yielded an IC50 of 12,000 nM (12 µM) [1]. The 4-methylbenzamide group in the target compound replaces the thiophene heterocycle with a 4-methylphenyl moiety, eliminating the sulfur atom present in the thiophene ring and altering both hydrogen-bond acceptor capacity and π-electron distribution at the critical amide-protein interface. Published SAR on related N-(thiazol-2-yl)-2-thiophene carboxamide derivatives demonstrates that amide substituent identity modulates target affinity by over 100-fold across different biological targets (Abl kinase IC50 values ranging from low nanomolar to >10 µM depending on aryl substituent) [2]. The 4-methylbenzamide variant thus occupies a distinct chemical space within this series and cannot be assumed to replicate the thiophene analog's bioactivity profile without independent experimental confirmation.
| Evidence Dimension | Cruzain (T. cruzi cysteine protease) enzyme inhibition |
|---|---|
| Target Compound Data | Not publicly reported for this specific amide substituent |
| Comparator Or Baseline | N-(4-(4-(azepan-1-ylsulfonyl)phenyl)thiazol-2-yl)thiophene-2-carboxamide: IC50 = 12,000 nM |
| Quantified Difference | Structural difference: thiophene-2-carboxamide → 4-methylbenzamide; quantitative bioactivity difference uncharacterized (target compound untested in public cruzain assays) |
| Conditions | Inhibition of Trypanosoma cruzi cruzain; Flexstation microplate spectrofluorimetry; substrate: Z-FR-AMC |
Why This Matters
Procurement decisions must account for the fact that even the closest publicly profiled analog has only modest cruzain potency (IC50 12 µM), and the impact of the 4-methylbenzamide substitution on potency and selectivity across other targets remains uncharacterized—this compound should be treated as an SAR probe, not a validated lead.
- [1] BindingDB Entry BDBM50303385 / ChEMBL CHEMBL566064. N-(4-(4-(azepan-1-ylsulfonyl)phenyl)thiazol-2-yl)thiophene-2-carboxamide. Cruzain IC50: 1.20E+4 nM. Assay: Flexstation microplate spectrofluorimetry. Deposited May 28, 2011. View Source
- [2] Manetti F, Falchi F, Crespan E, Schenone S, Maga G, Botta M. N-(thiazol-2-yl)-2-thiophene carboxamide derivatives as Abl inhibitors identified by a pharmacophore-based database screening of commercially available compounds. Bioorg Med Chem Lett. 2008;18(15):4328-4331. View Source
